

Spectroscopic Profile of Dibutyl Oxalate: A Technical Guide

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Compound of Interest		
Compound Name:	Dibutyl oxalate	
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This technical guide provides an in-depth overview of the spectroscopic data for **dibutyl oxalate**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **dibutyl oxalate**.

¹H NMR Data

The ¹H NMR spectrum of **dibutyl oxalate** exhibits four distinct signals corresponding to the different proton environments in the butyl chains.

Signal Assignment	Chemical Shift (ppm)
a	4.29
b	1.71
С	1.44
d	0.96



Note: Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

Signal Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	157.9
-O-CH ₂ -	66.3
-CH2-CH2-CH2-	30.4
-CH2-CH2-CH3	19.1
-CH₃	13.6

Note: Data acquired in CDCl₃ at 90 MHz.[1]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: A small amount of **dibutyl oxalate** was dissolved in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

- ¹H NMR: The spectrum was acquired using a standard pulse sequence.
- ¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum of **dibutyl oxalate** highlights the key functional groups present in the molecule.



Vibrational Mode	Wavenumber (cm ⁻¹)
C=O Stretch (Ester)	1750 - 1730
C-O Stretch	1300 - 1000
C-H Stretch (Aliphatic)	3000 - 2850

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to obtain the spectrum.

Sample Preparation: As **dibutyl oxalate** is a liquid at room temperature, the spectrum was acquired from a thin film of the neat liquid placed between two potassium bromide (KBr) plates.

Data Acquisition: A background spectrum of the empty sample holder was first recorded and subsequently subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **dibutyl oxalate**.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Putative Fragment
202	< 1	[M] ⁺ (Molecular Ion)
147	~5	[M - C ₄ H ₉ O] ⁺
103	~2	[C ₄ H ₉ OCO] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
41	~40	[C ₃ H ₅]+
29	~42	[C ₂ H ₅] ⁺



Note: Data obtained via Electron Ionization (EI) Mass Spectrometry.[2] The molecular ion at m/z 202 is consistent with the molecular weight of **dibutyl oxalate** (202.25 g/mol).[3][4]

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction: The liquid sample was introduced into the ion source where it was vaporized.

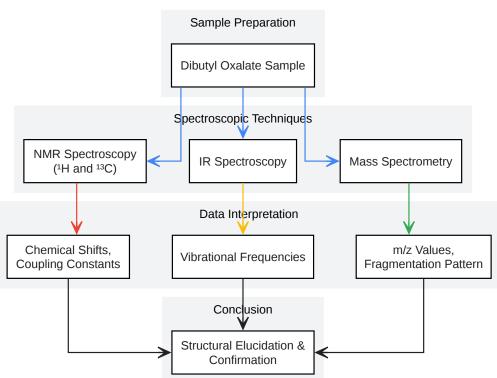
Ionization: The gaseous **dibutyl oxalate** molecules were bombarded with a beam of highenergy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dibutyl oxalate**.





Spectroscopic Analysis Workflow for Dibutyl Oxalate

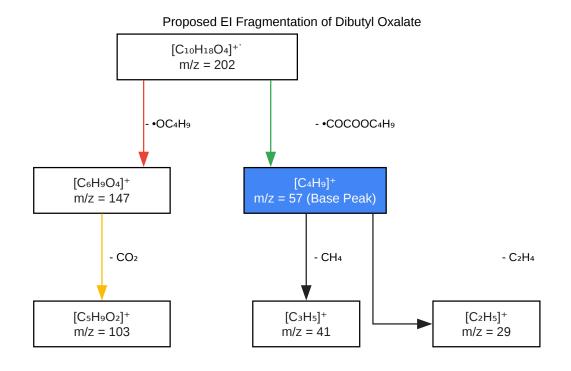
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Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation of Dibutyl Oxalate

The following diagram illustrates a plausible fragmentation pathway for **dibutyl oxalate** under electron ionization conditions.





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Caption: Fragmentation of **Dibutyl Oxalate** in MS.

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